Azintamide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de azintamide implica varios pasos:

Preparación de la Solución de Compuesto this compound Sulfhidrilo: Esto implica disolver agua y sulfuro de sodio, seguido de la adición de azufre.

Reacción con 3,6-Dicloropiridacina: Se agrega sulfito de sodio por partes para evitar la oxidación. El sistema de reacción se monitorea cuidadosamente para mantener el valor de pH entre 8 y 10.

Adición de Alcohol Etílico y N,N-Dietil-2-Cloroacetamida: Esta mezcla se agrega gota a gota al sistema de reacción, seguido de la purificación del producto final.

Métodos de Producción Industrial: La producción industrial de this compound sigue pasos similares, pero está optimizada para la producción a gran escala. El proceso está diseñado para ser respetuoso con el medio ambiente, rentable y adecuado para la producción en masa .

Análisis De Reacciones Químicas

Tipos de Reacciones: Azintamide experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles .

Aplicaciones Científicas De Investigación

Functional Dyspepsia

Azintamide has been investigated extensively for its efficacy in treating functional dyspepsia, a common gastrointestinal disorder characterized by symptoms such as bloating, pain, and discomfort in the upper abdomen.

- Clinical Trials : A randomized, double-blind, placebo-controlled trial involving 208 patients demonstrated that the combination of this compound with domperidone significantly improved symptoms compared to domperidone alone. The response rate in the experimental group was 89.2%, compared to 76.4% in the control group (P = 0.015) .

- Symptom Improvement : The study reported substantial reductions in bloating and pain intensity scores, with significant differences noted between the treatment and control groups (P < 0.01) .

- Safety Profile : The trials indicated a favorable safety profile for this compound, with no severe side effects reported .

Dyspepsia Symptoms Related to Other Conditions

This compound has also been effective in treating dyspepsia symptoms not responsive to standard therapies like domperidone. In a multicenter self-controlled trial involving 180 patients, this compound significantly improved symptoms such as upper abdominal distention and anorexia after two weeks of treatment .

Psoriasis Vulgaris

Initially studied as a treatment for psoriasis vulgaris, this compound demonstrated efficacy in managing this chronic skin condition. However, more recent studies have focused on its gastrointestinal applications rather than dermatological uses .

Analytical Methods for this compound

To ensure the quality and efficacy of this compound formulations, several analytical methods have been developed:

- Chromatographic Techniques : Two stability-indicating chromatographic methods have been optimized for determining this compound concentrations in pharmaceutical formulations. These include:

These methods are crucial for assessing the drug's stability and ensuring accurate dosing in clinical applications.

Summary of Clinical Findings

| Study Focus | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Efficacy of this compound + Domperidone | 208 patients | 4 weeks | Response rate: 89.2% vs 76.4% (P = 0.015) |

| Efficacy on Dyspepsia Symptoms | 180 patients | 2 weeks | Significant symptom improvement (P < 0.01) |

| Safety Profile | Various studies | Varies | No severe side effects reported |

Mecanismo De Acción

El mecanismo de acción de azintamide implica la modulación de la sensibilidad visceral y la motilidad gastrointestinal. Actúa sobre dianas moleculares y vías específicas para ejercer sus efectos coleréticos. las dianas moleculares y vías detalladas todavía están bajo investigación .

Compuestos Similares:

- Azinthiamide

- Oragallin

- Colerin

- Oragalin

Comparación: this compound es único en su actividad colerética específica y su capacidad para modular la sensibilidad visceral y la motilidad gastrointestinal. En comparación con compuestos similares, this compound ha mostrado resultados prometedores en estudios clínicos para el tratamiento de la colestasis y la dispepsia .

Comparación Con Compuestos Similares

- Azinthiamide

- Oragallin

- Colerin

- Oragalin

Comparison: Azintamide is unique in its specific choleretic activity and its ability to modulate visceral sensitivity and gastrointestinal motility. Compared to similar compounds, this compound has shown promising results in clinical studies for treating cholestasis and dyspepsia .

Actividad Biológica

Azintamide, a compound with significant therapeutic potential, has been studied for its biological activity, particularly in the treatment of gastrointestinal disorders. This article delves into its efficacy, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily utilized in the management of functional dyspepsia and other gastrointestinal conditions. Its mechanism involves modulation of visceral sensitivity and gastrointestinal motility, making it a valuable addition to treatment regimens that include other medications like domperidone.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Gastrointestinal Motility : this compound enhances the motility of the gastrointestinal tract, which helps alleviate symptoms associated with dyspepsia.

- Visceral Sensitivity : It appears to reduce visceral sensitivity, thereby decreasing discomfort related to gastrointestinal disturbances.

Clinical Trials

A randomized, double-blind, placebo-controlled trial assessed the efficacy of this compound combined with domperidone in patients with functional dyspepsia. The trial involved 208 participants divided into two groups:

- Group A (Experimental) : Received this compound (2 tablets three times daily) alongside domperidone.

- Group B (Control) : Received only domperidone.

Results :

- The combination therapy resulted in a significant improvement in overall efficacy and health-related quality of life compared to domperidone alone.

- Symptom scores for upper abdominal distention and pain decreased significantly (P < 0.01), with an effective rate exceeding 84.9% for individual symptoms and over 92.5% for total symptom relief .

| Treatment Group | Total Participants | Effective Rate (%) | Significant Symptom Reduction |

|---|---|---|---|

| Group A | 102 | >92.5 | Yes |

| Group B | 106 | <50 | No |

Case Studies

Several case studies have highlighted the effectiveness of this compound:

-

Case Study on Acute Pancreatitis :

- A patient with glycogen storage disease was treated with this compound after hospitalization for acute pancreatitis. Following administration, the patient reported significant relief from abdominal pain and distention within days, demonstrating the compound's potential for digestive enzyme supplementation .

- Effect on Liver Cirrhosis :

Safety Profile

This compound has been reported to have a favorable safety profile. In clinical trials, adverse effects were minimal, with only one patient experiencing a mild rash that resolved spontaneously . The absence of severe side effects supports its use as a safe therapeutic option.

Propiedades

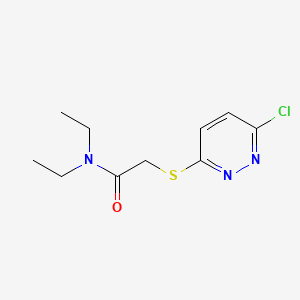

IUPAC Name |

2-(6-chloropyridazin-3-yl)sulfanyl-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3OS/c1-3-14(4-2)10(15)7-16-9-6-5-8(11)12-13-9/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLKKMZJCJBOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171370 | |

| Record name | Azintamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830-32-6 | |

| Record name | Azintamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azintamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azintamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13992 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azintamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azintamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azintamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZINTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACZ6L64B41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the precise mechanism of action of Azintamide?

A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research, several studies suggest it may work by:

- Improving gastric motility: [] This could explain its efficacy in relieving abdominal distension, a common symptom of functional dyspepsia.

- Modulating visceral sensitivity: [] This potential mechanism requires further investigation but could contribute to its overall effectiveness in addressing dyspepsia.

Q2: What are the downstream effects of this compound administration?

A2: Research indicates that this compound can lead to:

- Increased maximal water loading volume: [, ] This finding supports its role in improving gastric accommodation and reducing fullness.

- Decreased symptom scores for various dyspeptic symptoms: [, , , , , , , , , , , , , , , , , , , , , , , ] This consistent finding across multiple studies highlights its therapeutic benefit in managing dyspepsia.

Q3: What is the molecular formula and weight of this compound?

A3: The provided research does not explicitly state the molecular formula or weight of this compound. Further investigation into its chemical structure is necessary.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, Proton Magnetic Resonance (PMR) spectrometry has been used for the quantitative analysis of this compound in pharmaceutical preparations. [] The PMR spectrum can confirm the drug's identity and purity.

Q5: How stable is this compound under various storage conditions?

A5: The provided research does not offer detailed information on the stability of this compound under different storage conditions. Further studies are required to determine its shelf life and optimal storage parameters.

Q6: Has this compound been investigated for its compatibility with other materials in drug formulations?

A6: While the research mentions the use of this compound in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] it lacks specific details about its compatibility with various excipients. Further research is needed to optimize its formulation and ensure stability and efficacy.

Q7: Does this compound possess any catalytic properties?

A7: The provided research does not mention any catalytic properties associated with this compound. Its primary focus is its therapeutic application in managing dyspepsia.

Q8: Have any computational studies been conducted on this compound?

A8: The provided research does not mention any computational studies or QSAR models developed for this compound. Such studies could be beneficial in understanding its structure-activity relationship and designing more potent analogs.

Q9: How do modifications to the this compound structure impact its activity?

A9: The provided research lacks information regarding SAR studies on this compound. Understanding how structural changes influence its potency, selectivity, and pharmacokinetic properties could guide future drug development efforts.

Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A10: The research primarily focuses on the clinical application of this compound in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] without delving into specific formulation strategies. Further research is required to explore alternative drug delivery systems or modifications to enhance its bioavailability and therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.